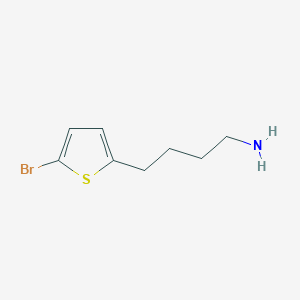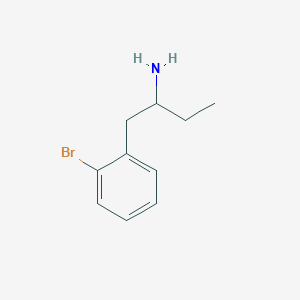![molecular formula C12H16F3NO B15314124 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity. The presence of a trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Métodos De Preparación
The synthesis of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic core, leading to the formation of various derivatives.
Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-[9-(Trifluoromethyl)-6-azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique chemical properties make it suitable for use in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind covalently to certain proteins, such as the KRAS G12C mutant, inhibiting its activity . This binding occurs through the formation of a covalent bond with a cysteine residue in the protein’s active site, leading to the disruption of its function and subsequent inhibition of cellular proliferation and differentiation.
Comparación Con Compuestos Similares
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one can be compared with other spirocyclic compounds and trifluoromethylated molecules:
Spirocyclic Compounds: Similar compounds include spirooxindoles and spirotetrahydroquinolines, which also exhibit significant biological activity due to their unique structures.
Trifluoromethylated Compounds: Compounds like trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group, which enhances their pharmacokinetic properties.
The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts both structural stability and enhanced biological activity.
Propiedades
Fórmula molecular |
C12H16F3NO |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
1-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H16F3NO/c1-2-10(17)16-7-4-9(12(13,14)15)11(8-16)5-3-6-11/h2,9H,1,3-8H2 |
Clave InChI |
FLFNMNQPAYQWQQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCC(C2(C1)CCC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
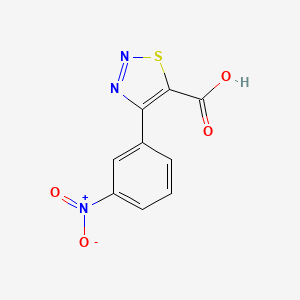

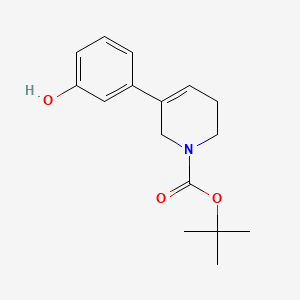
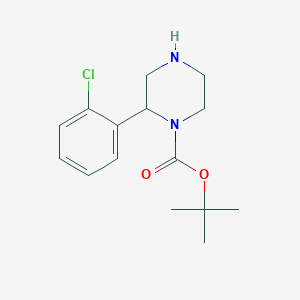
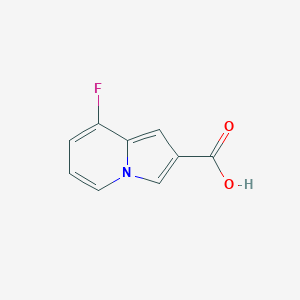
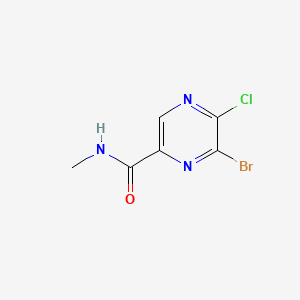
![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
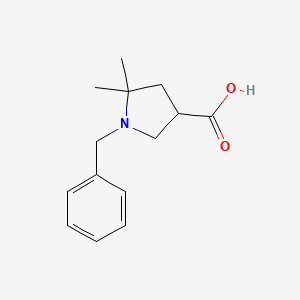
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

